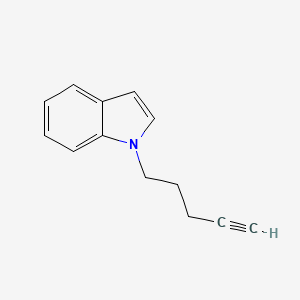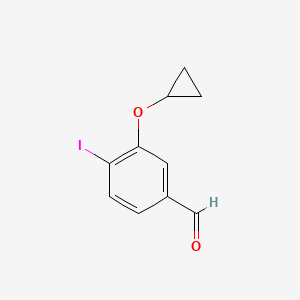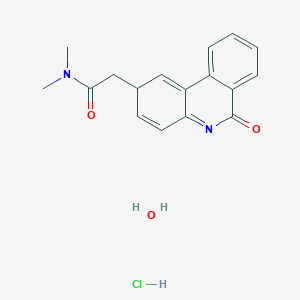![molecular formula C21H36O5 B14802961 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802961.png)
7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid is a complex organic compound belonging to the class of prostaglandins and related compounds. These compounds are characterized by a 20-carbon skeleton and are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of organometallic reagents and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives with different functional groups .
Biology
In biological research, this compound is studied for its role in cellular signaling pathways. It is known to interact with specific receptors and enzymes, influencing various physiological processes .
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They are explored for their anti-inflammatory, anti-cancer, and cardiovascular properties .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it valuable for various applications .
Mechanism of Action
The mechanism of action of 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets, such as prostaglandin receptors. These interactions trigger signaling pathways that lead to various biological effects, including inflammation modulation and vasodilation .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: A prostaglandin analog used to treat glaucoma.
Latanoprost: Another prostaglandin analog used in ophthalmology.
Dinoprost: A prostaglandin used to induce labor.
Uniqueness
What sets 7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid apart is its specific structural features, such as the unique arrangement of hydroxyl groups and the presence of a methyloctenyl side chain. These features contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H36O5 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-[(3S)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/t16?,17?,18?,19?,21-/m0/s1 |
InChI Key |
DLJKPYFALUEJCK-HSIWFZMLSA-N |
Isomeric SMILES |
CCCCC[C@@](C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-3-[4-(2-chloroacetyl)phenyl]propyl]isoindole-1,3-dione;hydrochloride](/img/structure/B14802892.png)

![Ethyl 3,3-difluoro-4-[[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B14802898.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitroaniline](/img/structure/B14802913.png)
![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)


![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)

![3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
![methyl 7-methoxy-1-(2-methyl-2-phenylsulfanylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14802950.png)
![1-Boc-4-cyano-4-[3-(cyclobutyloxy)-4-methoxyphenyl]-piperidine](/img/structure/B14802951.png)
![biphenyl-4-yl[(9H-fluoren-9-ylideneamino)oxy]methanone](/img/structure/B14802952.png)
